Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate

Overview

Description

Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate is a useful research compound. Its molecular formula is C12H19ClN4O2 and its molecular weight is 286.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a tert-butyl group, a carbamate functional group, and a chloropyrimidine moiety, is investigated for its role as an enzyme inhibitor and its therapeutic implications in various diseases, including cancer and inflammatory disorders.

Chemical Structure and Properties

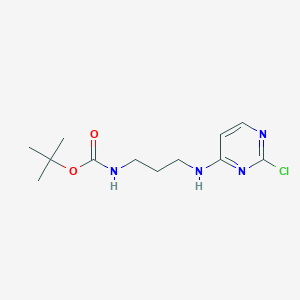

The molecular formula of this compound is C12H19ClN4O2, with a molecular weight of 286.76 g/mol. The compound's structure can be visualized as follows:

This structure contributes to its biological activity, particularly through interactions with biological targets.

This compound functions primarily as an enzyme inhibitor . Its mechanism of action may involve the formation of covalent bonds with nucleophilic sites on proteins, thus modifying enzyme activity. This interaction is crucial for its potential therapeutic effects.

Biological Activity and Therapeutic Applications

The compound has been studied for its inhibitory effects on various enzymes , which play significant roles in cellular processes. Notably, it has shown promise in the following areas:

- Cancer Treatment : Research indicates that compounds similar to this compound exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For example, modifications to the pyrimidine structure have led to increased potency against certain cancer cell lines .

- Inflammatory Disorders : The compound's ability to modulate inflammatory responses has been highlighted in studies focusing on its effects on cytokine production and oxidative stress markers .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Inhibition of Kinases

A study demonstrated that modifications to the chloropyrimidine moiety significantly enhanced the inhibitory activity against cyclin-dependent kinases (CDKs). The findings suggested that specific structural features contribute to selective kinase inhibition, which is critical for developing targeted cancer therapies .

Study 2: Anti-inflammatory Effects

In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in activated immune cells. This effect was attributed to its ability to interfere with signaling pathways involved in inflammation .

Comparison with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-butyl (2-chloropyridin-4-yl)carbamate | Pyridine ring instead of pyrimidine | Different reactivity and biological activity |

| Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate | Additional chlorine atom | Altered chemical properties due to extra halogen |

| Tert-butyl (2-chloropyrimidin-4-yl)(methyl)carbamate | Methyl group addition | Influences steric and electronic properties |

This table highlights how variations in structure can lead to differences in reactivity and biological activity.

Properties

IUPAC Name |

tert-butyl N-[3-[(2-chloropyrimidin-4-yl)amino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-7-4-6-14-9-5-8-15-10(13)17-9/h5,8H,4,6-7H2,1-3H3,(H,16,18)(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGWFNAEGDYVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.